7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline is a halogenated quinazoline derivative that exhibits significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific cancers. This compound is characterized by its complex molecular structure, which includes multiple halogen substituents that enhance its chemical reactivity and biological activity.
The compound can be synthesized through various chemical processes involving quinazoline precursors. It is available from various suppliers and is often used in research settings due to its unique properties and potential applications in drug development.
7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline falls under the category of heterocyclic compounds, specifically within the quinazoline family. Its classification is significant as it relates to its biological activity and potential therapeutic uses.
The synthesis of 7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline typically involves several steps:
These reactions are often conducted under controlled conditions to optimize yield and purity.
Industrial production may utilize large-scale halogenation processes with continuous flow reactors to enhance efficiency and safety. Reaction conditions such as temperature, pressure, and solvent choice play critical roles in the success of the synthesis.
The molecular formula of 7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline is with a molecular weight of approximately 421.82 g/mol.
Property | Value |
---|---|
Molecular Formula | C8H2BrCl2FIN2 |
Molecular Weight | 421.82 g/mol |
IUPAC Name | 7-bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline |
InChI Key | MDL# MFCD32879380 |
SMILES | FC1=C(Br)C(I)=CC2=C(Cl)N=C(Cl)N=C12 |
7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline can undergo several types of chemical reactions:
Common reagents for these reactions include palladium catalysts for coupling processes, potassium permanganate for oxidation, and sodium borohydride for reduction.
The mechanism of action for 7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline primarily involves its interaction with biological targets relevant to cancer treatment. It has been shown to inhibit cell growth in specific cancer strains, particularly those with mutations in the KRAS gene.
Research indicates that this compound may act by disrupting signaling pathways essential for cancer cell proliferation. Detailed studies are necessary to elucidate the exact biochemical pathways involved.
The compound's physical properties are crucial for understanding its behavior in different environments:
The chemical properties include reactivity patterns due to the presence of multiple halogens, which can significantly influence its interactions with other compounds.
7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline has several scientific uses:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4